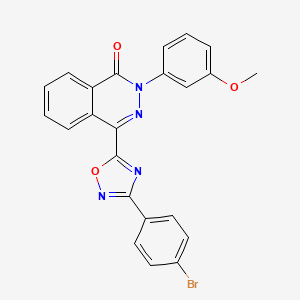

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Description

4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted at the 4-position with a 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl group and at the 2-position with a 3-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in bioactive molecules . Though direct biological data for this compound are unavailable in the provided evidence, structurally related phthalazinone and oxadiazole derivatives exhibit antimicrobial, anticancer, and TRP channel antagonistic activities .

Properties

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O3/c1-30-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-9-11-15(24)12-10-14/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXWNPSGBFWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H18BrN4O2

- Molecular Weight : 445.27 g/mol

- CAS Number : 1291862-31-1

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the oxadiazole and phthalazinone moieties. These functional groups are known for their roles in various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

-

Anticancer Activity :

- The oxadiazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

1. Anticancer Evaluation

A study conducted on a series of oxadiazole derivatives revealed that the presence of bromine at specific positions enhances the cytotoxic activity against cancer cells. The compound was tested against MCF-7 and HCT-116 cell lines, yielding promising results with IC50 values significantly lower than those of standard chemotherapeutics .

2. Antimicrobial Testing

Research indicated that similar oxadiazole compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial protein synthesis pathways, leading to cell death .

Data Tables

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their efficacy against various cancer cell lines. The incorporation of bromophenyl groups in the structure has been shown to enhance cytotoxicity against cancer cells due to increased lipophilicity and improved interaction with cellular targets .

Antimicrobial Properties

The presence of halogens (like bromine) in organic compounds often increases their antimicrobial activity. Studies have demonstrated that oxadiazole derivatives can effectively inhibit the growth of bacteria and fungi. The specific compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Photonic Devices

The unique electronic properties of compounds like 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)phthalazin-1(2H)-one make them suitable for applications in photonic devices. Their ability to absorb and emit light can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry

The incorporation of such compounds into polymers can enhance their thermal stability and mechanical properties. Research shows that adding oxadiazole derivatives to polymer matrices can improve their resistance to thermal degradation and increase their applicability in high-performance materials .

Pesticidal Activity

Compounds featuring oxadiazole rings have been investigated for their potential as pesticides. The unique structure may confer insecticidal properties, making it a candidate for developing new agricultural chemicals that are effective against pests while being environmentally friendly .

Synthesis and Evaluation

A study synthesized various derivatives of oxadiazoles and evaluated their biological activities. The findings indicated that certain modifications to the molecular structure significantly enhanced anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The study emphasized the importance of structural diversity in enhancing biological efficacy .

In Vivo Studies

In vivo studies using animal models have shown promising results for oxadiazole derivatives in reducing tumor size and improving survival rates in treated subjects. These studies support the potential use of such compounds as therapeutic agents in oncology .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group

The bromine atom on the oxadiazole-attached phenyl ring is susceptible to nucleophilic substitution under specific conditions. For example:

Similar bromophenyl-containing oxadiazoles undergo cross-coupling reactions to introduce aryl, heteroaryl, or amino groups, enhancing pharmacological profiles.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in ring-opening or functionalization reactions:

Acid/Base-Mediated Ring Opening

Under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 60°C) conditions, the oxadiazole ring hydrolyzes to form acylurea intermediates , which can further rearrange :

Cycloaddition Reactions

The oxadiazole’s electron-deficient nature allows [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles (e.g., tetrazoles) .

Methoxyphenyl Group Modifications

The 3-methoxyphenyl substituent undergoes demethylation or electrophilic substitution:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 3-Hydroxyphenyl derivative | Quantitative |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Methoxy-4-nitrophenyl derivative | Regioselective |

Phthalazinone Core Reactivity

The phthalazin-1(2H)-one core participates in:

Reduction of the Carbonyl Group

Using NaBH₄/CeCl₃ or LiAlH₄, the ketone group reduces to a secondary alcohol, altering hydrogen-bonding capacity :

Alkylation/Acylation at N-2

The N-2 position undergoes alkylation with alkyl halides (K₂CO₃, DMF) or acylation with acid chlorides (pyridine, RT).

Oxidative Transformations

The methylthio group (if present in analogs) oxidizes to sulfoxide or sulfone derivatives using m-CPBA or H₂O₂/AcOH. While the methoxy group is less prone to oxidation, strong oxidants like KMnO₄ may cleave the aryl ring.

Photochemical Reactions

Under UV light (λ = 254 nm), the oxadiazole ring undergoes photolytic cleavage, generating nitrile oxides that dimerize or react with traps like alcohols .

Mechanistic Insights from Spectral Data

-

NMR Studies : Confirmed regioselectivity in Suzuki couplings via para-substitution on the bromophenyl group .

-

Mass Spectrometry : Detected intermediates during oxadiazole hydrolysis (e.g., m/z = 245.1 for acylurea) .

-

X-ray Crystallography : Revealed planar oxadiazole-phthalazinone conjugation, stabilizing transition states in cycloadditions .

Industrial and Pharmacological Relevance

These reactions enable the synthesis of derivatives with enhanced solubility (e.g., hydroxylated analogs) or targeted bioactivity (e.g., kinase inhibition via aryl substitutions). Scale-up protocols recommend microwave-assisted synthesis for time-sensitive reactions like cycloadditions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Substituent Position : Meta-substituted methoxy groups (target) vs. para-substituted methoxy () alter electronic distribution and steric hindrance, impacting receptor binding .

- Bulkier Groups: Trimethoxyphenyl (CAS 1207035-43-5, MW 470.48 g/mol) increases molecular weight and polarity compared to the target’s monomethoxy group .

Key Observations :

- Yields for oxadiazole-containing analogs range from 30–72%, influenced by steric hindrance and reaction conditions .

- High purity (>98%) is common, achieved via recrystallization or chromatography .

Physicochemical Properties

Table 3: Molecular Weight and Substituent Effects

*Calculated based on molecular formula C23H15BrN4O3.

Key Observations :

Table 4: Reported Bioactivities of Analogs

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. 2D techniques (e.g., COSY, HSQC) resolve connectivity, particularly for overlapping aromatic signals.

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 491.36).

- X-ray Crystallography : Provides definitive stereochemistry if single crystals are obtained .

How can SAR studies evaluate this compound’s bioactivity against therapeutic targets?

Q. Advanced

- Methodology : Synthesize analogs with modified substituents (e.g., replacing bromine with fluorine or altering methoxy positioning). Test in enzyme inhibition assays (e.g., FLAP binding IC₅₀) and cellular models (e.g., LTB₄ production in human whole blood).

- Computational Tools : Molecular docking (AutoDock) predicts binding modes to targets like 5-lipoxygenase. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with oxadiazole) .

How to resolve contradictions in reported biological activity data?

Advanced

Discrepancies may stem from assay variability (e.g., cell line sensitivity, incubation time). Strategies include:

- Standardization : Use uniform protocols (e.g., MTT assay at 48 hours with positive controls like doxorubicin).

- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V) alongside cytotoxicity data.

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) .

What computational methods predict target interactions, and what are their limitations?

Q. Advanced

- Molecular Dynamics (MD) : Simulates binding stability (e.g., 100 ns simulations in GROMACS).

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Limitations : Force field inaccuracies for halogen bonds; solvent effects often oversimplified. Experimental validation (e.g., mutagenesis) is critical .

What solubility and stability considerations are vital for experimental use?

Q. Basic

- Solubility : DMSO is preferred for stock solutions (≥10 mM). Aqueous solubility is enhanced via co-solvents (e.g., PEG-400).

- Stability : Assess via HPLC under physiological pH (7.4) and temperature (37°C). Lyophilization improves shelf life for in vivo studies .

How to design reproducible pharmacokinetic studies in preclinical models?

Q. Advanced

- In Vivo Design : Use Sprague-Dawley rats (n ≥ 6) with IV/oral dosing. Collect plasma at intervals (0–24h) for LC-MS/MS analysis.

- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance.

- Protein Binding : Equilibrium dialysis quantifies free fraction .

How do substituents (Br, OMe) influence reactivity and bioactivity?

Q. Advanced

- Bromine : Electron-withdrawing effect enhances electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols).

- Methoxy : Electron-donating groups increase solubility but may reduce membrane permeability.

- Hammett Analysis : Quantifies substituent effects (σ values: Br = +0.23, OMe = -0.27), correlating with logP and IC₅₀ .

What purification techniques isolate this compound from reaction mixtures?

Q. Basic

- Column Chromatography : Silica gel with hexane/EtOAc (3:1 → 1:1).

- Recrystallization : Ethanol or acetonitrile yields high-purity crystals.

- Purity Assessment : HPLC (>95% purity) ensures removal of by-products (e.g., unreacted nitriles) .

What models assess neuroprotective or anticancer effects?

Q. Advanced

- Neuroprotection : Primary cortical neurons under oxidative stress (H₂O₂, 100 μM) with viability measured via LDH assay.

- Anticancer : NCI-60 panel screening; xenograft models (e.g., MDA-MB-231 tumors in nude mice) with histopathology (Ki-67 staining).

- Toxicity : Monitor ALT/AST levels and body weight changes in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.